molecular formula C20H27N5O B5614253 2-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-N-ethyl-6-methyl-4-pyrimidinamine

2-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-N-ethyl-6-methyl-4-pyrimidinamine

Cat. No. B5614253
M. Wt: 353.5 g/mol
InChI Key: BJCOOKJZDIWSHW-UHFFFAOYSA-N
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Description

The compound of interest belongs to a class of chemicals that are often explored for their potential pharmacological effects and chemical properties. While the specific chemical, 2-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-N-ethyl-6-methyl-4-pyrimidinamine, does not directly appear in the research literature, compounds with similar structures have been synthesized and analyzed for various purposes, including understanding their molecular structure, chemical reactions, and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of related compounds typically involves nucleophilic substitution reactions and other methods tailored to introduce specific functional groups and structural elements. For example, Mallesha et al. (2012) synthesized a series of pyrido[1,2-a]pyrimidin-4-one derivatives, showcasing a methodology that could potentially apply to the synthesis of the compound by adjusting the reaction conditions and starting materials (Mallesha, L., et al., 2012).

Molecular Structure Analysis

The molecular structure of similar compounds has been determined using X-ray crystallography, revealing insights into their geometric configuration, bond lengths, and angles. Karczmarzyk and Malinka (2004) described the crystal and molecular structures of related isothiazolopyridine derivatives, providing a foundation for understanding the structural characteristics of the compound of interest (Karczmarzyk, Z., & Malinka, W., 2004).

Chemical Reactions and Properties

The chemical reactivity and properties of compounds within this chemical class can be inferred from studies on related substances. These compounds often participate in various chemical reactions, including those that lead to the formation of complex heterocyclic structures. For instance, the synthesis and pharmacological effects of similar compounds have been explored, highlighting their potential interactions and reactivity under different conditions (Ashimori, A., et al., 1991).

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s a drug, its mechanism of action would depend on the biological target it interacts with. If it’s a material, its properties would depend on its physical and chemical structure .

properties

IUPAC Name

(2,4-dimethylphenyl)-[4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O/c1-5-21-18-13-16(4)22-20(23-18)25-10-8-24(9-11-25)19(26)17-7-6-14(2)12-15(17)3/h6-7,12-13H,5,8-11H2,1-4H3,(H,21,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJCOOKJZDIWSHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=C1)C)N2CCN(CC2)C(=O)C3=C(C=C(C=C3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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